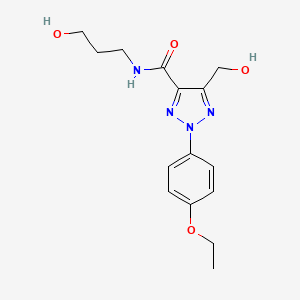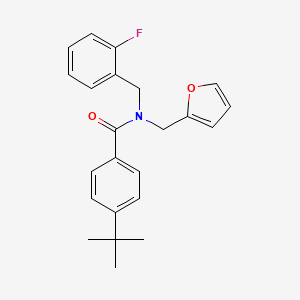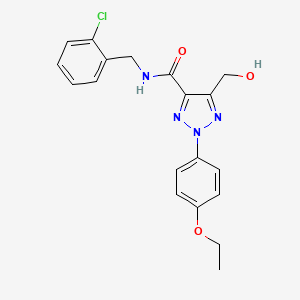![molecular formula C21H22FN3O4 B11382135 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide](/img/structure/B11382135.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Oxadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one oxygen atom. They have diverse applications in various fields due to their unique properties.
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide: is a chemical compound with a complex structure. It combines an oxadiazole ring, a butoxyphenyl group, and a fluorophenoxy group.
Métodos De Preparación
Synthetic Routes: The compound can be synthesized through a two-step process
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route and reagents.
Industrial Production: Large-scale production typically involves optimized batch or continuous processes, ensuring high yield and purity.
Análisis De Reacciones Químicas
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.
Major Products: The products depend on the reaction type and starting materials.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it valuable for designing new materials, catalysts, and ligands.
Biology: It could serve as a probe for studying biological processes due to its potential interactions with biomolecules.
Medicine: Researchers explore its pharmacological properties, aiming for drug development.
Industry: Applications include organic electronics, photovoltaics, and sensors.
Mecanismo De Acción
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate this fully.
- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparación Con Compuestos Similares
Uniqueness: Highlight its distinct features, such as the combination of the oxadiazole ring and the specific substituents.
Similar Compounds: While I don’t have a direct list, explore related compounds like other oxadiazoles, phenylboronic acids, or fluorinated derivatives.
Remember that this compound’s applications and properties are still an active area of research, and ongoing studies may reveal additional insights
Propiedades
Fórmula molecular |
C21H22FN3O4 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-4-13-27-16-11-9-15(10-12-16)19-20(25-29-24-19)23-21(26)14(2)28-18-8-6-5-7-17(18)22/h5-12,14H,3-4,13H2,1-2H3,(H,23,25,26) |
Clave InChI |
YPRPMMGFTSATHK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide](/img/structure/B11382053.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B11382055.png)
![3-benzyl-6-chloro-9-[2-(2-methoxyphenyl)ethyl]-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11382056.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfanyl]pyrimidin-4-yl}methanone](/img/structure/B11382063.png)
![2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11382064.png)

![2-chloro-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11382077.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11382092.png)

![4-[5-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11382108.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B11382110.png)


![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11382126.png)
